molecular formula C9H10N2O2 B3345635 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1075237-63-6

7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B3345635
CAS RN: 1075237-63-6
M. Wt: 178.19 g/mol
InChI Key: TYWLOTNSMFTIHR-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess inhibitory properties against GSK-3β, a protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves the inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been found to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been found to possess various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Furthermore, this compound has been found to have mood-stabilizing effects in animal models of bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments is its inhibitory properties against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the research on 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. One of the future directions is the development of more potent and selective inhibitors of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.

Scientific Research Applications

7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The inhibitory properties of this compound against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ make it a promising candidate for the treatment of Alzheimer's disease, as the over-activation of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been linked to the development of this disease. Additionally, this compound has been found to possess anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLOTNSMFTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CCC(=O)N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728595
Record name 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1075237-63-6
Record name 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate (86.01 g, 256 mmol) in hydrochloric acid (500 ml, 3000 mmol) (6M aqueous), was heated at 80° C. for 6 h. Reaction was cooled, treated with water (500 ml), transferred to a 5 L conical flask and carefully neutralised with solid K2CO3 (requires around 250 g) (much effervescence was observed). The mixture was then extracted with 20% MeOH/DCM (3×500 ml). The combined organic solvents were then dried (MgSO4), filtered, evaporated to give the crude product as a yellow solid (35.84 g, 79%).
Name
butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate
Quantity
86.01 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

A mixture of butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate (86.01 g, 256 mmol) in hydrochloric acid (500 ml, 3000 mmol) (6M aqueous), was heated at 80° C. for 6 h. Reaction was cooled, treated with water (500 ml), transferred to a 5 L conical flask and carefully neutralised with solid potassium carbonate (requires around 250 g) (much effervescence was observed). The mixture was then extracted with 20% MeOH/DCM (3×500 ml). The combined organic solvents were then dried (MgSO4), filtered and evaporated to give the crude product as a yellow solid (35.84 g, 79%).
Name
butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate
Quantity
86.01 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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